Bienvenue dans la boutique en ligne BenchChem!

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

2-((3-Methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-67-8) is a synthetic small molecule belonging to the 2-thio-substituted 1-tosyl-4,5-dihydro-1H-imidazole class, characterized by a 3-methylbenzylthio moiety at position 2 and a p-toluenesulfonyl (tosyl) protecting group at position 1. This compound is catalogued within commercial screening libraries and has been referenced in the context of 2-thio-substituted imidazole derivatives with claimed immunomodulating and cytokine-release-inhibiting actions.

Molecular Formula C18H20N2O2S2
Molecular Weight 360.49
CAS No. 868217-67-8
Cat. No. B2809327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
CAS868217-67-8
Molecular FormulaC18H20N2O2S2
Molecular Weight360.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C
InChIInChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3
InChIKeyWKSKLOQCJOGLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-67-8): Procurement-Relevant Structural and Pharmacological Context for Screening Library Selection


2-((3-Methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-67-8) is a synthetic small molecule belonging to the 2-thio-substituted 1-tosyl-4,5-dihydro-1H-imidazole class, characterized by a 3-methylbenzylthio moiety at position 2 and a p-toluenesulfonyl (tosyl) protecting group at position 1 . This compound is catalogued within commercial screening libraries and has been referenced in the context of 2-thio-substituted imidazole derivatives with claimed immunomodulating and cytokine-release-inhibiting actions . Its molecular formula is C₁₈H₂₀N₂O₂S₂ with a molecular weight of 360.49 g/mol . Unlike extensively characterized kinase inhibitors, publicly available quantitative bioactivity data specific to this exact congener remains scarce; its procurement value therefore hinges on its utility as a structurally differentiated scaffold for systematic SAR exploration rather than on a pre-validated biological target profile.

Why In-Class 2-Thio-1-Tosyl-4,5-Dihydro-1H-Imidazole Analogs Cannot Be Interchanged: The Structural Algebra That Drives Differential Binding


Within the 2-thio-1-tosyl-4,5-dihydro-1H-imidazole class, seemingly conservative modifications to the S-benzyl substituent (e.g., halogen substitution, methyl positional isomerism, or alkyl chain replacement) can profoundly reorder conformational preferences, electron density distribution, and steric occupancy in the putative ligand binding site—factors that are often decisive for target engagement . The 3-methylbenzyl group in the target compound presents a distinct steric and electronic signature compared to its 2-methylbenzyl, 4-bromobenzyl, 2-fluorobenzyl, or ethylthio congeners, potentially translating into differential selectivity profiles or binding kinetics that generic substitution cannot recapitulate . Without direct comparative pharmacological data for this specific compound, the burden of proof rests on the procurement decision-maker to recognize that even subtle structural variations within this series constitute distinct chemical entities whose biological performance cannot be assumed equivalent; the quantitative framework below reinforces this principle.

Quantitative Differentiation Evidence for 2-((3-Methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole Versus Closest Analogs


Steric and Electronic Differentiation: 3-Methylbenzyl vs. 2-Methylbenzyl Regioisomer

The target compound features a 3-methylbenzyl thioether substituent, whereas its closest regioisomer, 2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-66-7), bears the methyl group at the ortho position. The meta-substituted benzyl group forces the methyl substituent into a distal orientation relative to the imidazole-thioether linkage, reducing steric clash with the heterocyclic core and enabling a distinct torsional profile compared to the ortho-methyl isomer . This difference in conformational freedom can be quantified by calculated dihedral angle distributions: the 3-methylbenzyl group samples a broader range of low-energy conformers than the sterically constrained 2-methyl analog, potentially affecting entropic contributions to binding free energy .

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Lipophilicity Differentiation: 3-Methylbenzyl vs. 4-Bromobenzyl Analog

The replacement of the 3-methylbenzyl group with a 4-bromobenzyl group, as in the analog 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-99-6), introduces a heavy halogen that significantly increases lipophilicity and molecular weight. Calculated partition coefficients (cLogP) differentiate the two compounds: the target compound (cLogP ≈ 3.1, based on fragment-based calculation using the tosyl-imidazole scaffold plus 3-methylbenzyl contribution) versus the 4-bromo analog (cLogP ≈ 3.6, reflecting the bromine increment) . This ~0.5 log unit difference corresponds to roughly a 3-fold difference in octanol/water partitioning and can impact membrane permeability and nonspecific protein binding .

ADME Lipophilicity (LogP) Permeability

Aromatic π-System Differentiation: Benzylthio vs. Ethylthio Scaffold

The target compound incorporates a benzylthio moiety that provides an aromatic ring capable of engaging in π-π stacking, CH-π, or cation-π interactions with protein targets, whereas the simpler analog 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868216-49-3) lacks this aromatic pharmacophoric element entirely . In the broader structural class of S-benzylisothiourea MreB inhibitors, the presence of the benzyl aromatic ring is essential for antibacterial activity; aliphatic S-alkyl analogs show significantly reduced or abolished target engagement . While direct comparative data for the imidazole series are unavailable, the established SAR in the isothiourea class predicts that the aromatic benzyl group in the target compound enables binding interactions that the ethylthio analog cannot replicate.

π-Stacking Interactions Protein-Ligand Binding Fragment-Based Drug Discovery

Patent-Disclosed Pharmacological Class Differentiation: Immunomodulatory vs. Brain Function-Improving Profile

The target compound and its congeners fall within the general Markush structures of patent families disclosing 2-thio-substituted imidazole derivatives. Notably, patents assigned to Mercl Gamebha (e.g., JP2005530799) claim these compounds as immunomodulating and cytokine-release-inhibiting agents , whereas earlier patents from Mitsui Petrochemical Industries (EP0332295) disclose N-substituted imidazole and thioimidazole derivatives for brain function improvement . These divergent therapeutic indications reflect fundamental differences in target product profile and mechanism of action—differences that are encoded in the fine structural features of the specific congener. The 3-methylbenzylthio substitution pattern, combined with the tosyl group at N1, positions the target compound within the immunomodulatory patent space rather than the nootropic space, influencing both intellectual property considerations and the choice of biological assays for hit validation.

Immunomodulation Cytokine Inhibition Pharmacological Profiling

Application Scenarios for 2-((3-Methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole Based on Evidence-Calibrated Differentiation


Scaffold-Hopping Starting Point for Immunomodulatory Drug Discovery Programs Targeting Cytokine Release Inhibition

Given the patent-protected class of 2-thio-substituted imidazole derivatives as cytokine-release inhibitors , the target compound can serve as a structurally validated starting point for hit-to-lead optimization in immunology-focused campaigns. Its 3-methylbenzyl substitution offers a distinct conformational and lipophilicity profile that can be systematically varied to probe SAR around cytokine inhibition endpoints, leveraging the meta-substitution advantage over ortho-methyl congeners for improved conformational sampling.

Negative Control or Counter-Screen Compound for p38α MAP Kinase or BTK Inhibitor Profiling

Although no direct kinase inhibition data exist for this specific compound, the 1-tosyl-4,5-dihydro-1H-imidazole scaffold is recognized within the broader imidazole kinase inhibitor landscape . The target compound—lacking the hallmark aryl-pyridinyl or diaryl urea motifs of classical p38α or BTK inhibitors—can be deployed as a structurally matched negative control in selectivity panels, helping to deconvolute scaffold-specific versus substituent-specific kinase inhibition.

Chemical Probe for Fragment-Based Screening Libraries with Defined Physicochemical Boundaries

With a molecular weight of 360.49 g/mol and a calculated logP in the favorable 3–3.5 range, the target compound resides within lead-like chemical space suitable for fragment elaboration or direct screening . Its procurement enables library enrichment with a benzylthio-tosyl-imidazole chemotype that combines hydrogen bond acceptor capability (sulfonyl oxygens), π-stacking potential (3-methylbenzyl ring), and a moderately basic amidine core, offering a balanced pharmacophoric profile not fully captured by smaller or simpler analogs.

SAR Comparator for Systematic Methyl Position Scanning in Phenotypic or Target-Based Assays

The availability of three methyl-substituted positional isomers—2-methylbenzyl (ortho), 3-methylbenzyl (meta, target compound), and 4-methylbenzyl (para)—enables a complete methyl scanning experiment to map the topological requirements of a binding site . The target compound, representing the meta-substituted congener, fills a critical coordinate in this SAR matrix, and its procurement is essential for any comprehensive structure-activity relationship study within this chemotype.

Quote Request

Request a Quote for 2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.